molecular formula C7H14NNaO5S B8259871 Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate

Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate

Cat. No.: B8259871
M. Wt: 247.25 g/mol
InChI Key: DOJLUOCSIRZEQQ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected aminoethane with a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .

Scientific Research Applications

Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-aminoethane-1-sulfonate
  • Sodium 2-((tert-butoxycarbonyl)amino)propane-1-sulfonate
  • Sodium 2-((tert-butoxycarbonyl)amino)butane-1-sulfonate

Uniqueness

Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5S.Na/c1-7(2,3)13-6(9)8-4-5-14(10,11)12;/h4-5H2,1-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJLUOCSIRZEQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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